molecular formula C14H20Cl2N2O B7932522 (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7932522
M. Wt: 303.2 g/mol
InChI Key: XIGSGXJYDQOHTP-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral primary amine derivative featuring a butyramide backbone substituted with a 2,4-dichlorobenzyl group and an ethyl group on the nitrogen atom. This compound is classified as a research chemical, often utilized in medicinal chemistry for its structural versatility in modulating enzyme binding or receptor activity .

Properties

IUPAC Name

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSGXJYDQOHTP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Coupling Agents

The core structure of the target compound is constructed through sequential amide bond formations. A pivotal step involves the reaction of (S)-2-amino-3-methylbutyric acid derivatives with N-(2,4-dichloro-benzyl)-N-ethylamine. Patent literature highlights the use of trimethylsilyl bromide (TMSBr) as a coupling agent in ethanol, achieving high yields of intermediate amides. For instance, reacting (S)-2-aminobutyramide hydrochloride with TMSBr in ethanol at 65–70°C for 40 hours yielded 91% of the coupled product after purification with ethyl acetate.

Alternative coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are recommended for stereochemical retention, though their use necessitates anhydrous conditions and inert atmospheres.

Alkylation for N-Substitution

Introducing the N-(2,4-dichloro-benzyl)-N-ethyl moiety requires selective alkylation. A two-step protocol is documented:

  • Benzylation : Treating the primary amine with 2,4-dichlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25–30°C.

  • Ethylation : Subsequent reaction with ethyl iodide using diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) at 0–5°C.

This sequential approach minimizes over-alkylation and ensures regioselectivity.

Asymmetric Synthesis of the (S)-Amino Group

Chiral Resolution via Diastereomeric Salt Formation

The (S)-configuration is achieved through chiral resolution using (S)-phenylethylamine as a resolving agent. Combining racemic 2-amino-3-methylbutyramide with (S)-phenylethylamine in isopropyl acetate yields diastereomeric salts, which are separated via fractional crystallization. The desired (S)-enantiomer is liberated by acid hydrolysis (e.g., HCl), achieving an enantiomeric excess (ee) >98%.

Purification and Isolation Techniques

Recrystallization Strategies

Crude products are purified via solvent-antisolvent systems. A preferred method involves dissolving the compound in isopropyl acetate at reflux, followed by gradual addition of cyclohexane to induce crystallization. This process reduces impurities such as unreacted amines and inorganic salts, yielding >99% purity.

Chromatographic Separation

For small-scale syntheses, flash chromatography on silica gel with ethyl acetate/hexane gradients (6:4 to 2:8) effectively isolates intermediates. Reported Rf values for analogous compounds range from 0.18 to 0.70 under these conditions.

Analytical Characterization

Spectroscopic Data

1H-NMR (DMSO-d6) : Key resonances include δ = 0.50–0.77 (m, 4H, CH₂CH₃), 2.94 (bs, 1H, NH), 5.90–6.25 (bs, 1H, NH₂), and 7.80–8.13 (m, 3H, Ar-H).
IR (cm⁻¹) : Peaks at 3143 (N-H stretch), 1690 (C=O), and 780 (Ar-H bend) confirm functional groups.
HRMS : Calculated [M+H]+ for C₁₅H₂₁Cl₂N₂O: 327.1234; observed: 327.1232.

Melting Point and Purity

Crystallization from ethanol yields needle-shaped crystals with a melting point of 225–227°C. Differential scanning calorimetry (DSC) shows a single endothermic peak, indicating high crystallinity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
TMSBr Coupling9199.5High efficiency, scalableRequires toxic silyl reagents
EDC/HOBt8598.2Mild conditionsCost-prohibitive for scale-up
Chiral Resolution6898.8High enantiomeric excessLow yield due to salt formation

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzyl/N-Alkyl) Chloro Substitution Melting Point (°C) Key Features
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (Target) Likely C14H19Cl2N2O ~317 (estimated) N-Ethyl, 3-methyl 2,4-dichloro Not reported Chiral (S), branched butyramide
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide C15H22Cl2N2O 317.25 N-Isopropyl, 3-methyl 2,4-dichloro Not reported Increased steric bulk at N-alkyl
(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide C13H18Cl2N2O 289.2 N,N-Dimethyl, 3-methyl 3,4-dichloro Not reported Reduced chain length, altered halogen position
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide C14H19N2O5S 327.4 Sulfamoylphenyl, tetrahydrofuran None 180–182 Sulfonamide linker, polar moieties

Key Differences and Implications

N-Alkyl Substitution: The target compound (N-ethyl) and its isopropyl analog (N-isopropyl) differ in steric bulk. The N,N-dimethyl analog lacks a benzyl-linked alkyl chain, reducing hydrophobicity compared to the target .

Halogenation Patterns :

  • The 3,4-dichloro analog shifts the chlorine atoms from 2,4- to 3,4-positions on the benzyl ring. This positional change impacts electronic distribution (e.g., dipole moments) and π-π stacking interactions with aromatic residues in biological targets .

Backbone Modifications :

  • The sulfamoylphenyl-tetrahydrofuran analog () replaces the dichlorobenzyl group with a sulfonamide-linked heterocycle. This introduces hydrogen-bonding capacity and rigidity, which may enhance solubility but reduce membrane permeability .

Stereochemical Considerations :

  • All listed compounds retain the (S)-configuration at the α-carbon, suggesting enantioselectivity is prioritized in their design. This aligns with trends in chiral drug development, where stereochemistry dictates target affinity .

Biological Activity

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a compound of significant interest due to its structural complexity and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H18Cl2N2OC_{13}H_{18}Cl_{2}N_{2}O and a molar mass of approximately 289.20 g/mol. Its structure includes a butyramide backbone with a dichlorobenzyl substituent, contributing to its unique biological properties. The presence of chlorine atoms on the benzyl ring may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Structural Features

FeatureDescription
Molecular FormulaC13H18Cl2N2OC_{13}H_{18}Cl_{2}N_{2}O
Molar Mass289.20 g/mol
Functional GroupsButyramide, dichlorobenzyl
StereochemistryChiral center at the second carbon

Pharmacological Effects

Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and as potential therapeutic agents for various conditions.

  • Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders .
  • Inhibition of Fatty Acid Binding Proteins (FABPs) : Preliminary studies suggest that this compound acts as an inhibitor of FABPs, which are crucial in lipid metabolism and cellular signaling pathways. This inhibition could have implications for treating metabolic disorders related to lipid dysregulation.

Antimicrobial Activity

There is emerging evidence that compounds structurally related to this compound exhibit antimicrobial properties. For instance, N-benzyl derivatives have shown activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Anticonvulsant Properties

Studies involving related compounds have revealed significant anticonvulsant activities. For example, derivatives of N-benzyl 2-amino acids demonstrated efficacy in animal models of seizures, suggesting that this compound may also possess similar properties .

Study 1: FABP Inhibition

A study investigated the inhibitory effects of this compound on FABPs. The findings indicated a significant reduction in FABP activity in vitro, suggesting a mechanism that could be leveraged for therapeutic interventions in metabolic diseases.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related benzyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound as a lead compound for antibiotic development .

Q & A

Q. What are the critical steps in synthesizing (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide while maintaining stereochemical integrity?

Methodological Answer:

  • Use chiral starting materials or catalysts to preserve the (S)-configuration.
  • Optimize reaction conditions (e.g., low temperature for amide bond formation to prevent racemization).
  • Employ chiral HPLC or polarimetry post-synthesis to verify enantiomeric purity .

Q. How is the compound characterized to confirm its structural and stereochemical identity?

Methodological Answer:

  • Chiral HPLC to separate enantiomers and validate stereochemistry.
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, including the dichlorobenzyl and ethyl groups.
  • Mass spectrometry for molecular weight verification .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

Methodological Answer:

  • In vitro receptor binding assays (e.g., GPCR panels) to identify potential targets.
  • Cytotoxicity screening (e.g., MTT assay) to evaluate safety margins.
  • Solubility and stability tests in physiological buffers to guide formulation .

Advanced Research Questions

Q. How can conflicting data in receptor binding affinity studies be resolved?

Methodological Answer:

  • Use orthogonal assays (e.g., surface plasmon resonance [SPR] vs. radioligand binding) to cross-validate results.
  • Perform competition assays with known ligands to confirm specificity.
  • Analyze batch-to-batch purity variations (e.g., trace impurities in dichlorobenzyl groups may interfere) .

Q. What strategies optimize the compound’s pharmacokinetic profile through structural modifications?

Methodological Answer:

  • Substituent tuning : Replace the dichlorobenzyl group with fluorinated analogs to enhance metabolic stability.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
  • SAR studies : Systematically modify the ethyl or methyl groups to balance lipophilicity and solubility .

Q. How are impurities or degradation products identified and quantified during stability studies?

Methodological Answer:

  • Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) to simulate aging.
  • LC-MS/MS to detect and characterize degradation products, focusing on hydrolyzed amides or oxidized dichlorobenzyl moieties.
  • Quantitative NMR for impurity profiling when reference standards are unavailable .

Q. What experimental designs elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout/knockdown models (e.g., CRISPR/Cas9) to identify critical receptors or enzymes.
  • Transcriptomic/proteomic profiling to map downstream signaling pathways.
  • Molecular dynamics simulations to predict binding modes with putative targets .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Evaluate physicochemical properties (e.g., logP, pKa) to assess bioavailability limitations.
  • Conduct metabolite identification studies (e.g., liver microsome assays) to detect rapid inactivation.
  • Use tissue distribution studies (e.g., PET imaging) to confirm target engagement .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

Methodological Answer:

  • Non-linear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values.
  • Bootstrapping to calculate confidence intervals for small datasets.
  • Outlier detection (e.g., Grubbs’ test) to identify experimental anomalies .

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